molecular formula C11H17NO2 B13029964 (1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL

Cat. No.: B13029964
M. Wt: 195.26 g/mol
InChI Key: UUQOOMMZAUMHRB-KWQFWETISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is a chiral compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features an amino group, a methoxy group, and a methyl group attached to a phenyl ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxy-5-methylbenzaldehyde.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amino alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The compound can be further reduced to form secondary or tertiary amines.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or alkylating agents.

Major Products

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the methoxy and methyl groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(3-methoxyphenyl)propan-2-OL: Lacks the methyl group, which may affect its binding properties.

    (1R,2S)-1-Amino-1-(3-methylphenyl)propan-2-OL: Lacks the methoxy group, altering its chemical reactivity.

    (1R,2S)-1-Amino-1-(3-methoxy-5-chlorophenyl)propan-2-OL: Contains a chlorine atom, which can influence its biological activity.

Uniqueness

(1R,2S)-1-Amino-1-(3-methoxy-5-methylphenyl)propan-2-OL is unique due to the presence of both methoxy and methyl groups on the phenyl ring, which enhances its versatility in chemical reactions and its potential for specific biological interactions.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-methoxy-5-methylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO2/c1-7-4-9(11(12)8(2)13)6-10(5-7)14-3/h4-6,8,11,13H,12H2,1-3H3/t8-,11-/m0/s1

InChI Key

UUQOOMMZAUMHRB-KWQFWETISA-N

Isomeric SMILES

CC1=CC(=CC(=C1)OC)[C@H]([C@H](C)O)N

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(C(C)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.